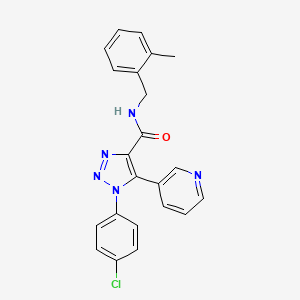

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1H-1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group, at position 5 with a pyridin-3-yl ring, and at position 4 with a carboxamide moiety linked to a 2-methylbenzyl group.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-15-5-2-3-6-16(15)14-25-22(29)20-21(17-7-4-12-24-13-17)28(27-26-20)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUJDBVCVHPVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C23H23ClN4O

- Molecular Weight : 406.9 g/mol

- IUPAC Name : 5-(4-chlorophenyl)-N-(2-methylbenzyl)pyridine-3-carboxamide

The compound features a triazole ring which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The specific compound under discussion has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| MCF-7 | 1.5 | Arrests cell cycle at G1 phase |

| PC-3 | 0.6 | Induces ROS production leading to apoptosis |

In one study, a derivative similar to this compound exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating significant potency compared to standard treatments like Melampomagnolide B (IC50 = 4.93 µM) . The compound's ability to induce apoptosis was confirmed by observing increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention.

Case Studies

A notable case study involved testing a series of triazole derivatives on multiple cancer cell lines. The results demonstrated that compounds with similar structures exhibited strong cytotoxicity against HL60 and U937 cells, with some derivatives showing over 90% inhibition rates . These findings suggest that modifications in the triazole structure can lead to enhanced biological activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Amide vs. Ester Substitutions : Replacement of the carboxamide with an ethyl ester (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) reduces growth inhibition in NCI-H522 cells from ~70% (amide analogs) to 70.94%, highlighting the critical role of the amide group in bioactivity .

- Core Heterocycle : Pyrazole-based analogs (e.g., compound in ) exhibit distinct biological targets (e.g., CB1 antagonism) compared to triazole-carboxamides, underscoring the triazole’s versatility in drug design.

Conformational and Crystallographic Differences

- Triazole-Pyridine Dihedral Angles : In ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the triazole and pyridine rings are twisted by 74.02° due to steric hindrance from the formyl group . This contrasts with the target compound, where the absence of a formyl group may reduce torsional strain, favoring planar conformations for receptor binding.

- Crystal Packing : Analogs like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit intermolecular hydrogen bonds (N–H···O and C–H···O) that stabilize their crystal lattices , a feature likely shared by the target compound.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step processes, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Condensation Reactions : Coupling of the pyridinyl and chlorophenyl moieties via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for quality control .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazole ring and substituent positions. For example, the pyridin-3-yl proton typically appears as a multiplet at δ 8.5–9.0 ppm .

- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) resolve stereochemical ambiguities and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 433.8 g/mol) .

Advanced: How can X-ray crystallography elucidate structure-activity relationships (SAR) for analogs of this compound?

Answer:

Crystal structure analysis (e.g., torsion angles between the chlorophenyl and pyridinyl groups) reveals:

- Hydrophobic Interactions : The 4-chlorophenyl group occupies a planar conformation, favoring π-π stacking with aromatic residues in target proteins .

- Hydrogen Bonding : The carboxamide NH forms hydrogen bonds with backbone carbonyls (e.g., in kinase active sites), as observed in co-crystallized analogs .

- Steric Effects : Substituents at the 2-methylbenzyl position influence packing density (e.g., V = 2073.75 ų in monoclinic systems), correlating with solubility and bioavailability .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Receptor Docking : Molecular dynamics simulations suggest the pyridinyl group binds to hinge regions of kinases (e.g., c-Met), while the triazole core mimics ATP’s adenine moiety .

- Electrostatic Complementarity : The chlorophenyl moiety interacts with hydrophobic subpockets, as shown in CoMFA models for CB1 receptor antagonists (e.g., steric contour maps highlighting favorable van der Waals contacts) .

- Functional Assays : Competitive radioligand binding (e.g., displacement of [³H]CP55940 in rat brain membranes) quantifies affinity (Ki values < 100 nM for high-potency analogs) .

Advanced: How can 3D-QSAR models guide the design of derivatives with enhanced potency?

Answer:

- CoMFA Analysis : Grid-based steric/electrostatic fields derived from 31 structural analogs identify critical regions (e.g., a positive charge near the triazole N2 enhances CB1 antagonism) .

- Pharmacophore Mapping : Unified models align the protonated piperidine nitrogen of SR141716 with agonist pharmacophores (e.g., CP55244), prioritizing substituents that optimize ligand-receptor complementarity .

- Metabolic Stability : Blocking metabolic hotspots (e.g., hydroxylation of 2-methylbenzyl via fluorination) improves half-life, as demonstrated in c-Met inhibitors .

Advanced: What experimental strategies assess biological activity in disease models (e.g., cancer or inflammation)?

Answer:

- In Vitro Assays :

- Kinase inhibition profiling (IC₅₀) using ADP-Glo™ assays for c-Met, VEGFR2, and EGFR .

- Cytotoxicity screening (MTT assay) in U-87 MG glioblastoma or NIH3T3/TPR-Met cell lines .

- In Vivo Models :

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds (e.g., overexpression vs. endogenous receptor levels) .

- Solubility Adjustments : Address low aqueous solubility (common in triazole carboxamides) using co-solvents (e.g., DMSO/PEG400) or nanoformulations .

- Meta-Analysis : Pool Ki/Kd values from radioligand binding studies (e.g., CB1 receptor data normalized to [³H]SR141716 controls) to identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.